![molecular formula C9H11ClFNO2S B2889777 N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411302-92-4](/img/structure/B2889777.png)
N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride, also known as Cloflucarban, is a chemical compound that has been widely used in scientific research for its antibacterial properties. It is a member of the sulfonamide family of compounds, which are known for their ability to inhibit bacterial growth by interfering with the synthesis of folic acid.
Mecanismo De Acción
N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride inhibits bacterial growth by interfering with the synthesis of folic acid. It does this by binding to the enzyme dihydropteroate synthase, which is involved in the production of folic acid. This leads to a decrease in the production of folic acid, which is essential for the synthesis of nucleic acids and proteins in bacteria.
Biochemical and Physiological Effects:
N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been shown to have a low toxicity profile in animal studies. It is rapidly absorbed and metabolized in the body, with the majority of the compound being excreted in the urine within 24 hours. N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been shown to have no significant effects on liver or kidney function in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride in lab experiments is its broad-spectrum antibacterial activity. It is effective against a wide range of bacteria, which makes it a useful tool for studying bacterial resistance mechanisms. However, one limitation of using N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is its potential to interfere with other metabolic pathways in bacteria. This can lead to false-positive results in certain assays.
Direcciones Futuras
There are several future directions for research on N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. One area of interest is the development of new antibiotics based on the structure of N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. Another area of interest is the study of bacterial resistance mechanisms to N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride, which could lead to the development of new strategies for combating antibiotic resistance. Additionally, the potential use of N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride in the treatment of bacterial infections in humans could be explored further.
Métodos De Síntesis
The synthesis of N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the reaction of 3-chlorobenzylamine with methylsulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfonamide, which is then converted to the final product, N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride, by reaction with hydrogen fluoride gas.
Aplicaciones Científicas De Investigación
N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been extensively used in scientific research for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been used in the development of new antibiotics and in the study of bacterial resistance mechanisms.
Propiedades
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-7(12(2)15(11,13)14)8-4-3-5-9(10)6-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQUQAKCAPZMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,5Z)-5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene}-3-methyl-2-(nitromethylidene)-1,3-thiazolidin-4-one](/img/structure/B2889694.png)
![2-chloro-6-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2889695.png)
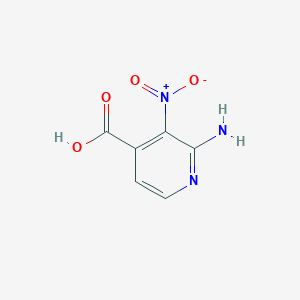
![3-(4-methoxyphenoxy)-2-methyl-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2889698.png)
![3-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2889701.png)
![2-cyano-3-(furan-2-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2889705.png)
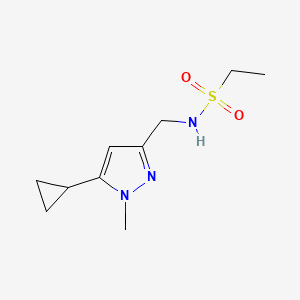

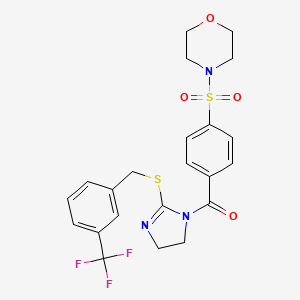
![(E)-3-methyl-N-(6-(methylthio)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2889710.png)
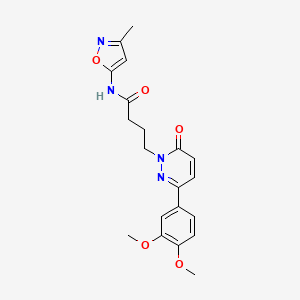
![methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propanoate](/img/structure/B2889713.png)
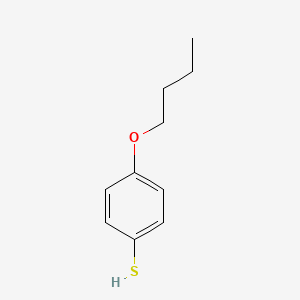
![N-(2,5-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2889716.png)